![molecular formula C20H23FN4O3S B2884065 2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-19-4](/img/structure/B2884065.png)
2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H23FN4O3S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including antileishmanial and antitrypanosomal effects, through a review of relevant literature and studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazole ring, a triazole moiety, and an azaspiro group. The molecular formula and key identifiers are summarized in the table below:
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₈F₁N₅O₂S |
Molecular Weight | 367.43 g/mol |
IUPAC Name | This compound |
Antileishmanial Activity
Recent studies have indicated that compounds similar to the target compound exhibit significant antileishmanial activity. For instance, a study synthesized various triazole analogues and screened them against Leishmania major. Among these, several compounds demonstrated notable efficacy in inhibiting parasite growth. The mechanism of action is believed to involve disruption of metabolic pathways critical for the survival of the parasite .
Case Study:
In a comparative study, five compounds were identified with IC50 values ranging from 0.5 to 5 μM against Leishmania major, suggesting that structural modifications can enhance biological activity. The presence of the thiazole and triazole groups appears to be crucial for this activity.
Antitrypanosomal Activity
Similarly, the compound's potential against Trypanosoma brucei has been explored. In vitro assays revealed that certain derivatives exhibited substantial activity against this parasite. The study highlighted that compounds with specific substitutions on the triazole ring showed improved potency compared to their unsubstituted counterparts .
Research Findings:
A notable finding was that compounds with a fluorophenyl group significantly enhanced antitrypanosomal activity, with some derivatives achieving IC50 values below 10 μM. This suggests a promising avenue for further development in antiparasitic therapies.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dual action on metabolic pathways in both Leishmania and Trypanosoma species could be attributed to the inhibition of key enzymes involved in nucleotide synthesis and energy metabolism.
Safety and Toxicology
While preliminary data indicate promising biological activities, safety profiles must also be considered. Toxicological assessments are essential to evaluate the compound's safety for potential therapeutic use. Current data suggest low toxicity in mammalian cell lines at therapeutic concentrations; however, comprehensive studies are warranted to establish a full safety profile.
Propiedades
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-5-3-4-6-14(13)21)24-9-7-20(8-10-24)27-11-12-28-20/h3-6,16,26H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZDCEBGKDOQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.